(5-Methanesulfonyl-furan-2-yl)-methanol
Description
(5-Methanesulfonyl-furan-2-yl)-methanol is a furan-derived compound characterized by a methanesulfonyl (-SO₂CH₃) group at the 5-position of the furan ring and a hydroxymethyl (-CH₂OH) group at the 2-position. Key properties inferred from related compounds include:
Properties
Molecular Formula |
C6H8O4S |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(5-methylsulfonylfuran-2-yl)methanol |
InChI |
InChI=1S/C6H8O4S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3,7H,4H2,1H3 |
InChI Key |
YBZRJCWZCOKDLH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(O1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 5-position of the furan ring significantly influences molecular properties. A comparative overview is provided below:
*Estimated based on analogs.
Key Observations :
- Polarity : Methanesulfonyl groups enhance polarity and aqueous solubility compared to ethoxymethyl (-CH₂OCH₂CH₃) or methyl (-CH₃) groups .
- Stability: Sulfonyl groups resist hydrolysis better than esters or ethers, making this compound more stable under acidic/basic conditions .
- Synthetic Complexity : Sulfonated furans often require harsh reagents (e.g., H₂SO₄, methanesulfonyl chloride), whereas ethoxymethyl derivatives are synthesized via milder etherification .
Preparation Methods
Nucleophilic Substitution and Sulfonation Strategies
A primary route to introduce the methanesulfonyl group involves nucleophilic substitution at the 5-position of a pre-functionalized furan derivative. For example, 2-(chloromethyl)furan can serve as a precursor, where the chlorine atom at the 5-position is displaced by a methanesulfonyl group. This reaction typically employs methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts .
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature (20–25°C)
-
Yield : 60–75% (reported in analogous sulfonation reactions)
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism , where the nucleophilic sulfur of methanesulfonyl chloride attacks the electrophilic carbon at the 5-position of the furan ring. Steric hindrance from the adjacent hydroxymethyl group necessitates careful control of reaction stoichiometry to minimize side reactions .
Oxidation of Thioether Precursors
An alternative approach involves the oxidation of a 5-thiomethyl-furan-2-methanol intermediate to the corresponding sulfone. This method is advantageous when direct sulfonation is hampered by competing reactions.
Synthetic Pathway :
-
Thioether Formation : Reacting 5-bromo-furan-2-methanol with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) yields the thioether.
-
Oxidation : Treating the thioether with 3-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid converts the thiomethyl group to a methanesulfonyl group .
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Oxidizing Agent | mCPBA (2.2 equiv) |
| Solvent | Dichloromethane |
| Reaction Time | 12–16 hours |
| Yield | 68–82% |
This method avoids the use of corrosive sulfonyl chlorides and provides higher regioselectivity, as demonstrated in analogous furan oxidations .
Direct Functionalization via Friedel-Crafts Sulfonylation
For less-activated furan systems, Friedel-Crafts sulfonylation offers a viable pathway. This method leverages Lewis acids such as aluminum chloride (AlCl₃) to facilitate electrophilic aromatic substitution at the 5-position.
Procedure :
-
Complex Formation : Pre-mix methanesulfonyl chloride with AlCl₃ in DCM at 0°C.
-
Reaction : Add furan-2-methanol dropwise, followed by stirring at room temperature for 6–8 hours.
-
Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate) .
Key Challenges :
-
Competing side reactions at the hydroxymethyl group necessitate protecting groups (e.g., silyl ethers) during sulfonylation.
-
Low yields (40–50%) due to over-sulfonation or ring opening .
Analytical Validation and Purity Assessment
Critical to all methods is chromatographic purification (e.g., silica gel column chromatography) and spectroscopic validation:
-
¹H NMR : Key signals include δ 4.60 (s, 2H, CH₂OH), δ 6.55 (d, 1H, H-3), and δ 7.20 (d, 1H, H-4) .
-
LC-MS : Molecular ion peak at m/z 192.03 [M+H]⁺ confirms the target compound.
Impurity Profiling :
Q & A
Q. What strategies mitigate degradation of this compound under oxidative conditions?
- Methodological Answer : Stabilize the compound via lyophilization or storage under inert gas (N₂/Ar). Add antioxidants (e.g., BHT) in solution. Study degradation pathways using LC-MS to identify byproducts and optimize formulation pH (e.g., phosphate buffer at pH 7.4) .
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